2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
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Overview
Description
2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a compound that features a pyridazine ring, a pyrrolidine ring, and a sulfanyl group. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Pyrrolidine rings are also significant in medicinal chemistry due to their versatility and biological activity .
Preparation Methods
The synthesis of 2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Pyridazine Ring: This can be achieved by reacting hydrazine or aryl hydrazines with ketones and esters or 1,4-dicarbonyl compounds.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions.
Formation of the Pyrrolidine Ring: Pyrrolidine rings can be synthesized from cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings.
Chemical Reactions Analysis
2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridazine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to its antimicrobial and anticancer properties.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The pyridazine ring is known to inhibit enzymes like phosphodiesterase, leading to various physiological effects . The compound may also interact with other proteins and receptors, modulating their activity and resulting in its observed pharmacological effects.
Comparison with Similar Compounds
2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one can be compared with other pyridazine and pyrrolidine derivatives:
Pyridazinone Derivatives: These compounds share the pyridazine ring and exhibit similar pharmacological activities, such as antihypertensive and anticancer effects.
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and are known for their versatility in drug design.
The uniqueness of this compound lies in its combined structural features, which may result in a distinct pharmacological profile compared to other similar compounds.
Properties
IUPAC Name |
2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-2-14-5-7-15(8-6-14)16-9-10-17(20-19-16)23-13-18(22)21-11-3-4-12-21/h5-10H,2-4,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBGZMVZBQWVOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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